molecular formula C12H10ClNO2 B1344907 (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one CAS No. 1142199-42-5

(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one

Cat. No.: B1344907
CAS No.: 1142199-42-5
M. Wt: 235.66 g/mol
InChI Key: RZTKBSNJTMBFQS-UHFFFAOYSA-N
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Description

(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one is an isoxazol-5(4H)-one derivative featuring a chloromethyl group at position 3 and a 3-methyl-substituted benzylidene moiety at position 2. This compound belongs to a class of α,β-unsaturated carbonyl systems, which are known for their reactivity in cycloaddition reactions and applications in medicinal chemistry. The (4E) configuration denotes the trans arrangement of substituents around the exocyclic double bond, which influences both its physicochemical properties and biological interactions .

Properties

IUPAC Name

3-(chloromethyl)-4-[(3-methylphenyl)methylidene]-1,2-oxazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-8-3-2-4-9(5-8)6-10-11(7-13)14-16-12(10)15/h2-6H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTKBSNJTMBFQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=NOC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201165134
Record name 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methylphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142199-42-5
Record name 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methylphenyl)methylene]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1142199-42-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5(4H)-Isoxazolone, 3-(chloromethyl)-4-[(3-methylphenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201165134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Approach

The synthesis of (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one typically involves condensation reactions between carefully selected precursors. A common approach includes:

  • Starting Materials : Chloromethyl methyl ether and 3-methylbenzaldehyde.
  • Catalyst : Acid catalysts such as p-toluenesulfonic acid are often used to facilitate the reaction.
  • Reaction Conditions : Controlled temperature and solvent selection (e.g., ethanol or acetonitrile) are crucial to ensure high yield and minimize side reactions.

The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the isoxazole ring structure.

Optimized Reaction Parameters

To maximize efficiency and purity, researchers have identified key parameters:

Parameter Optimal Condition
Reaction Temperature 80–100°C
Solvent Ethanol or acetonitrile
Catalyst Loading 0.1 mol% p-toluenesulfonic acid
Reaction Time 6–8 hours

These conditions ensure minimal formation of by-products and high conversion rates of precursors.

Industrial Scale Synthesis

For large-scale production, batch or continuous processes are employed. These processes utilize automated reactors to control temperature, pressure, and stirring rates. Advanced techniques such as catalytic processes enhance reaction efficiency while reducing costs.

Alternative Methods

Several alternative methods have been explored for the synthesis of similar compounds in the isoxazole family, which may be applicable to this compound:

Purification Techniques

After synthesis, purification steps are critical to isolate the compound:

Characterization

The synthesized compound is characterized using analytical techniques:

  • Melting Point Determination : Confirms physical properties.
  • Spectroscopic Analysis :
    • NMR: Identifies structural features.
    • IR: Confirms functional groups like chloromethyl and benzylidene moieties.
    • Mass Spectrometry: Verifies molecular weight (235.67 g/mol).

Data Summary Table

Step Details
Starting Materials Chloromethyl methyl ether, 3-methylbenzaldehyde
Catalyst p-Toluenesulfonic acid
Solvent Ethanol or acetonitrile
Reaction Conditions Temperature: 80–100°C; Time: 6–8 hours
Purification Methods Crystallization, chromatography, recrystallization
Analytical Techniques NMR, IR, Mass Spectrometry

Chemical Reactions Analysis

Types of Reactions

(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia or primary amines in ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted isoxazoles with various functional groups.

Scientific Research Applications

(4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the treatment of infectious diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of biological pathways. For example, it may inhibit bacterial enzymes, thereby preventing bacterial growth and proliferation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The target compound can be compared to analogs with modifications in the benzylidene substituent or the isoxazolone core. Key examples include:

  • (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one (): A methoxy group at the para position introduces electron-donating effects, altering solubility and electronic distribution. 4-(4-Bromobenzylidene)-3-methylisoxazol-5(4H)-one (): Bromine substitution increases molecular weight and polarizability compared to the target compound’s methyl group.
  • Core Modifications :

    • 3-Methyl-4-(2-hydroxybenzylidene)isoxazol-5(4H)-one (): A hydroxyl group on the benzylidene ring enables hydrogen bonding, affecting melting points and solubility.

Physicochemical Properties

Table 1: Comparison of Physical Properties
Compound Name Substituents Melting Point (°C) Solubility Molecular Weight (g/mol)
Target Compound 3-Chloromethyl, 3-MePh Not Reported Moderate (CHCl3) ~265*
(4E)-4-(4-Bromobenzylidene)-3-methyl (4j) 4-Br, 3-Me 154–156 DMSO 252.07
3-Methyl-4-(2-hydroxybenzylidene) (4o) 2-OH, 3-Me 202–204 Polar solvents 215.2
4-(2,5-Dimethoxybenzylidene) () 2,5-OMe, 3-ClCH2 Not Reported CHCl3 281.69

*Estimated based on molecular formula (C12H10ClNO2).

Key Observations :

  • Electron-donating groups (e.g., -OH, -OMe) elevate melting points due to hydrogen bonding or dipole interactions (e.g., 4o: 202–204°C) .
  • Halogenated derivatives (e.g., bromine in 4j) exhibit moderate melting points, while chloro-methyl groups (as in the target compound) may reduce crystallinity compared to polar substituents.

Biological Activity

The compound (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one is a member of the isoxazole class, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

The isoxazole ring structure is characterized by a five-membered ring containing nitrogen and oxygen, which contributes to the compound's reactivity and interaction with biological targets. The presence of substituents such as chloromethyl and methylbenzylidene enhances its lipophilicity, potentially influencing its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including this compound.

  • Bacterial Inhibition : The compound demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 125 μg/mL against Candida tropicalis and lower MIC values against Staphylococcus epidermidis, indicating potent bacteriostatic effects . However, its efficacy against Escherichia coli was reduced due to the complex structure of Gram-negative bacteria, with MIC values ranging from 250 to 500 μg/mL .
Bacterial StrainMIC (μg/mL)
Staphylococcus epidermidis< 15.62
Escherichia coli250 - 500
Candida tropicalis125
  • Fungal Activity : The antifungal properties were also noted, with moderate growth inhibition observed against various fungal strains. The highest lipophilicity among certain derivatives correlated with enhanced internalization into fungal cells .

Antioxidant Activity

The antioxidant potential of this compound has been assessed through various assays. The presence of hydroxyl and methoxy groups in derivatives showed promising results:

  • Compounds with hydroxyl groups demonstrated up to 71.1% inhibition in antioxidant assays, while methoxy-substituted derivatives showed around 61.5% inhibition . These findings suggest that modifications to the chemical structure can significantly enhance the antioxidant capacity.

Case Studies and Research Findings

Several studies have investigated the biological activities of isoxazole derivatives:

  • Queiroz et al. (2024) synthesized various isoxazol-5(4H)-one derivatives and evaluated their antibacterial and antifungal activities. They reported that certain derivatives exhibited MIC values lower than 15.62 μg/mL against S. epidermidis .
  • Banpurkar et al. (2020) explored the antifungal efficacy of isoxazole derivatives against Candida albicans, confirming similar moderate activity levels as observed in other studies .
  • Molecular Docking Studies : Investigations into the binding affinities of these compounds towards specific biological targets have been conducted, revealing potential mechanisms for their bioactivity .

Q & A

Q. What are the standard synthetic routes for (4E)-3-(Chloromethyl)-4-(3-methylbenzylidene)-isoxazol-5(4H)-one, and how can reaction conditions be optimized?

The compound is synthesized via condensation reactions between chloromethyl-substituted isoxazole precursors and substituted benzaldehydes (e.g., 3-methylbenzaldehyde). Key steps include:

  • Chloromethylation : Introducing the chloromethyl group using reagents like chloromethyl ethyl ether under acidic conditions .
  • Aldol Condensation : Reacting with 3-methylbenzaldehyde in the presence of a Brønsted or Lewis acid catalyst (e.g., citric acid or ZnCl₂) to form the benzylidene moiety .
  • Optimization : Reaction parameters such as solvent (e.g., ethanol or DCM), temperature (60–80°C), and time (5–24 hours) significantly impact yield (70–90%). Monitoring via TLC and purification by recrystallization or column chromatography ensures product integrity .

Q. How is the stereochemistry (E/Z configuration) of the benzylidene moiety confirmed experimentally?

  • X-ray Crystallography : Single-crystal analysis resolves the (4E) configuration by identifying the spatial arrangement of substituents on the isoxazolone ring .
  • NMR Spectroscopy : Distinct coupling patterns in 1H^1H-NMR (e.g., olefinic proton splitting) differentiate E and Z isomers. For example, the E-configuration typically shows a singlet for the exocyclic double bond due to restricted rotation .

Q. What analytical techniques are critical for characterizing this compound?

  • FT-IR : Confirms carbonyl (C=O, ~1700 cm1^{-1}) and C=N (~1600 cm1^{-1}) stretches .
  • 1H^1H- and 13C^{13}C-NMR : Assigns protons and carbons, particularly the chloromethyl (-CH2_2Cl, δ 4.5–5.0 ppm) and benzylidene aromatic signals .
  • Melting Point Analysis : Matches literature values to verify purity and identity .

Advanced Research Questions

Q. How do electronic and steric effects of substituents (e.g., 3-methyl vs. dichloro) influence reactivity and product selectivity?

  • Electronic Effects : Electron-withdrawing groups (e.g., -Cl) on the benzaldehyde increase electrophilicity, accelerating condensation but potentially reducing regioselectivity. 3-Methyl substitution (electron-donating) stabilizes intermediates, favoring higher yields .
  • Steric Effects : Bulky substituents on the benzylidene moiety can hinder cyclization, necessitating elevated temperatures or prolonged reaction times .

Q. What mechanistic insights explain contradictions in reaction yields under varying catalytic conditions?

  • Acid Catalysts : Citric acid (weak acid) promotes mild, selective condensation, while stronger acids (e.g., HCl) may hydrolyze sensitive functional groups, leading to by-products .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates but may reduce solubility of aromatic aldehydes, requiring empirical balancing .

Q. How can computational modeling (e.g., DFT) predict regioselectivity in derivatization reactions?

  • DFT Calculations : Simulate transition states to identify kinetically favored pathways. For example, nucleophilic attack at the isoxazolone carbonyl is influenced by LUMO localization, which can be modulated by chloromethyl substitution .
  • Docking Studies : Predict binding affinities for biological targets (e.g., enzyme active sites), guiding rational design of analogs with enhanced bioactivity .

Q. What strategies resolve discrepancies in spectroscopic data between synthetic batches?

  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects trace impurities .
  • HPLC-PDA : Quantifies isomeric ratios and identifies co-eluting by-products .
  • Reproducibility Protocols : Standardize drying agents (e.g., anhydrous Na2_2SO4_4) and storage conditions (e.g., inert atmosphere) to minimize degradation .

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